1,3,7-Trimethylpyrrolo[1,2-a]pyrazine
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Overview
Description
1,3,7-Trimethylpyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the broader class of pyrrolopyrazines, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 1,3,7-Trimethylpyrrolo[1,2-a]pyrazine typically involves several steps:
Cross-Coupling Reaction: The pyrrole ring is cross-coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The N-propargylenaminones undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the final product.
Chemical Reactions Analysis
1,3,7-Trimethylpyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace hydrogen atoms on the pyrrole or pyrazine rings.
Common reagents used in these reactions include hydrazine hydrate, ethyl chloroacetate, and various oxidizing and reducing agents . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3,7-Trimethylpyrrolo[1,2-a]pyrazine has several scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of various bioactive molecules.
Biology: The compound exhibits significant antimicrobial, antifungal, and antiviral activities.
Mechanism of Action
The exact mechanism of action of 1,3,7-Trimethylpyrrolo[1,2-a]pyrazine is not fully understood. it is known to interact with various molecular targets and pathways, including:
Comparison with Similar Compounds
1,3,7-Trimethylpyrrolo[1,2-a]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
5H-Pyrrolo[2,3-b]pyrazine: This compound shows more activity on kinase inhibition compared to this compound.
2,3-Dimethylpyrrolo[1,2-a]pyrazine: Exhibits similar antimicrobial and antifungal activities but differs in its chemical structure and specific biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which influences its biological activity and chemical reactivity .
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
1,3,7-trimethylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C10H12N2/c1-7-4-10-9(3)11-8(2)6-12(10)5-7/h4-6H,1-3H3 |
InChI Key |
ILCODDUOHHPBHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C(C2=C1)C)C |
Origin of Product |
United States |
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